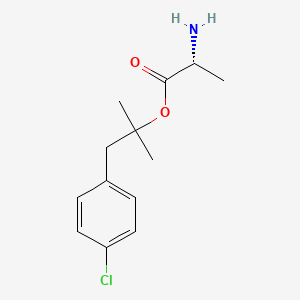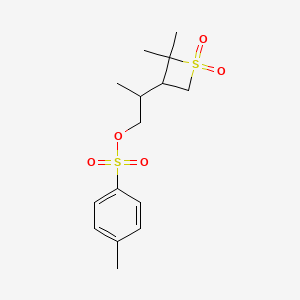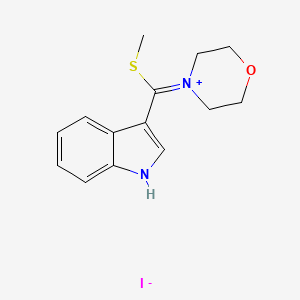
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide is a compound that features a morpholinium ion paired with an iodide ion. The structure includes an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are often found in compounds used to treat various disorders .
Preparation Methods
The synthesis of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide typically involves the reaction of indole derivatives with morpholine and methylthio compounds under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s indole moiety makes it relevant in studies related to cell biology and biochemistry.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide include other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
CAS No. |
54921-48-1 |
|---|---|
Molecular Formula |
C14H17IN2OS |
Molecular Weight |
388.27 g/mol |
IUPAC Name |
4-[1H-indol-3-yl(methylsulfanyl)methylidene]morpholin-4-ium;iodide |
InChI |
InChI=1S/C14H16N2OS.HI/c1-18-14(16-6-8-17-9-7-16)12-10-15-13-5-3-2-4-11(12)13;/h2-5,10H,6-9H2,1H3;1H |
InChI Key |
QNHQRAFBDHAYJE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=[N+]1CCOCC1)C2=CNC3=CC=CC=C32.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


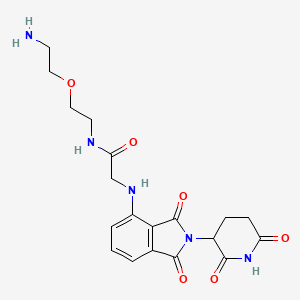
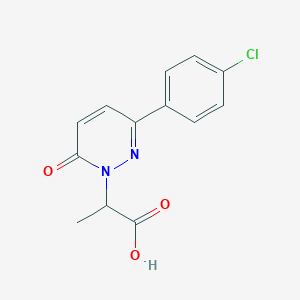
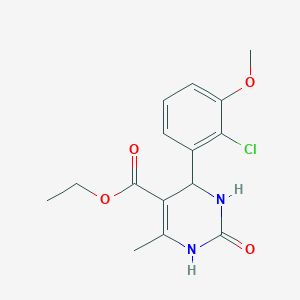
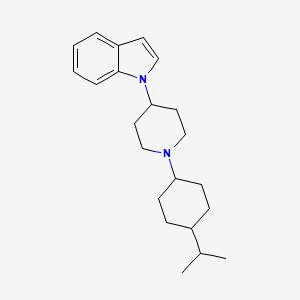
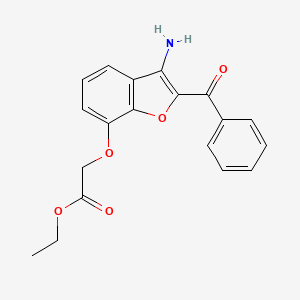
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
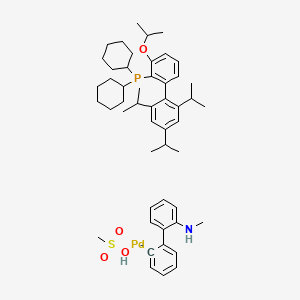
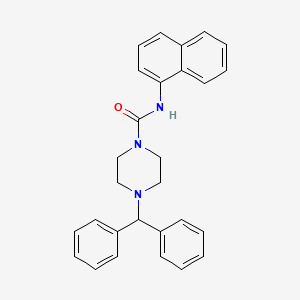
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

